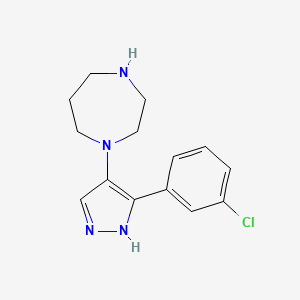
5-HT7R antagonist 1 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT7R antagonist 1 free base: is a compound known for its role as a G protein-biased antagonist targeting the 5-HT7 receptor. This receptor is part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, circadian rhythm, and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT7R antagonist 1 free base involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired antagonist properties. The specific synthetic routes and reaction conditions are often proprietary and may involve the use of various reagents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-HT7R antagonist 1 free base can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-HT7R antagonist 1 free base is used as a tool compound to study the structure-activity relationships of serotonin receptors. It helps in understanding the binding affinities and selectivity of various ligands .
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of the 5-HT7 receptor. It aids in studying receptor signaling pathways and their implications in various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neurodegenerative diseases, mood disorders, and cognitive impairments. It serves as a lead compound for developing new drugs targeting the 5-HT7 receptor .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs. It helps in screening and optimizing new therapeutic agents targeting the 5-HT7 receptor .
Mechanism of Action
5-HT7R antagonist 1 free base exerts its effects by binding to the 5-HT7 receptor and inhibiting its activity. This receptor is coupled to the stimulatory Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, the compound reduces cAMP production, thereby modulating various downstream signaling pathways involved in mood regulation, circadian rhythm, and cognitive functions .
Comparison with Similar Compounds
5-HT7R antagonist 2: Another G protein-biased antagonist with similar binding affinity but different pharmacokinetic properties.
5-HT7R agonist 1: A compound that activates the 5-HT7 receptor, used for studying the receptor’s physiological roles.
5-HT1A antagonist: A compound targeting a different serotonin receptor subtype, used for comparative studies.
Uniqueness: 5-HT7R antagonist 1 free base is unique due to its high selectivity and affinity for the 5-HT7 receptor, making it a valuable tool for studying this specific receptor subtype. Its G protein-biased antagonism also provides insights into the receptor’s signaling mechanisms, which are distinct from other serotonin receptor subtypes .
Properties
Molecular Formula |
C14H17ClN4 |
|---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
1-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C14H17ClN4/c15-12-4-1-3-11(9-12)14-13(10-17-18-14)19-7-2-5-16-6-8-19/h1,3-4,9-10,16H,2,5-8H2,(H,17,18) |
InChI Key |
QYUZYZBBJGTSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(NN=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















